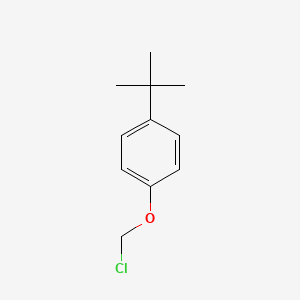

1-(tert-Butyl)-4-(chloromethoxy)benzene

Description

1-(tert-Butyl)-4-(chloromethoxy)benzene is a substituted aromatic compound featuring a benzene ring with two functional groups: a tert-butyl group (–C(CH₃)₃) at the 1-position and a chloromethoxy group (–OCH₂Cl) at the 4-position. The chloromethoxy group is an ether derivative where a chlorine atom replaces one hydrogen in the methoxy (–OCH₃) unit. This structural configuration imparts unique reactivity, making the compound valuable in organic synthesis, particularly in electrophilic substitution reactions or as a precursor for pharmaceuticals and agrochemicals .

Properties

Molecular Formula |

C11H15ClO |

|---|---|

Molecular Weight |

198.69 g/mol |

IUPAC Name |

1-tert-butyl-4-(chloromethoxy)benzene |

InChI |

InChI=1S/C11H15ClO/c1-11(2,3)9-4-6-10(7-5-9)13-8-12/h4-7H,8H2,1-3H3 |

InChI Key |

YWQPICKIJRSCNG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCCl |

Origin of Product |

United States |

Preparation Methods

Etherification of para-Chlorophenol with Isobutylene

One well-documented method involves the etherification of para-chlorophenol with isobutylene gas in the presence of acid catalysts to form 4-tert-butoxy chlorobenzene, which can be further functionalized to the chloromethoxy derivative.

Process Summary:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Dissolve para-chlorophenol in an organic solvent (benzene, toluene, or dimethylbenzene) | Para-chlorophenol:solvent ratio 1:1.5–5 by weight | Use of benzene preferred for cost and environmental reasons |

| 2 | Add sulfuric acid (0.2–5 wt% relative to para-chlorophenol) and optionally quaternary ammonium salts such as benzyltriethylammonium chloride | Catalyst loading 0.5–5 times sulfuric acid weight | Catalyst mixture enhances etherification efficiency |

| 3 | Slowly bubble isobutylene gas into the solution at normal temperature | Molar ratio isobutylene:para-chlorophenol = 1–2:1 | Control temperature below 30–50 °C to avoid side reactions |

| 4 | Stir and incubate for 1–6 hours after gas feed | Typically 4–6 hours total reaction time | Homogeneous reaction facilitates easy control |

| 5 | Wash with sodium hydroxide (20–40 wt%) and saturated sodium chloride solutions | Multiple washings to neutralize and remove impurities | |

| 6 | Purify product by vacuum distillation at ~8 mmHg, collecting fraction boiling at 73–75 °C | Yield typically 65–75% with purity >99% |

This method is advantageous due to mild conditions, use of common organic solvents, and relatively high yields. The use of sulfuric acid combined with quaternary ammonium salts significantly improves catalytic activity and product purity.

Chloromethylation of 4-(tert-Butyl)benzyl Alcohol

An alternative approach involves the chloromethylation of 4-(tert-butyl)benzyl alcohol to introduce the chloromethoxy group directly.

- Starting from 4-(tert-butyl)benzyl alcohol, chlorination reagents such as thionyl chloride or chlorinating agents are used to convert the hydroxymethyl group to chloromethyl.

- The reaction is often carried out in anhydrous solvents under controlled temperature to avoid over-chlorination or side reactions.

- Purification is done by recrystallization or chromatography.

This method is supported by spectroscopic data (NMR, FT-IR, HRMS) confirming the structure and purity of the product. For example, proton NMR signals at δ 4.85 ppm (singlet, 2H) correspond to the chloromethyl protons, and aromatic protons appear as singlets or doublets in the δ 7.4–7.6 ppm region.

Chloromethylation of 4-Methylbenzoic Acid tert-Butyl Ester (Related Compound)

Though not directly the same compound, a related chloromethylation method involves 4-methylbenzoic acid tert-butyl ester, which can be chlorinated under light irradiation with chlorine gas at low temperatures (0–10 °C). This method highlights the controlled chlorination of methyl groups adjacent to aromatic rings, which can be adapted for chloromethoxy group introduction.

Comparative Analysis of Preparation Methods

| Feature | Etherification with Isobutylene | Chloromethylation of Benzyl Alcohol | Chloromethylation of Methyl Ester (Related) |

|---|---|---|---|

| Starting Material | Para-chlorophenol | 4-(tert-butyl)benzyl alcohol | 4-methylbenzoic acid tert-butyl ester |

| Catalyst | Sulfuric acid + quaternary ammonium salt | Chlorinating agent (e.g., SOCl2) | Chlorine gas under light |

| Reaction Conditions | Mild temperature, organic solvent | Anhydrous, controlled temp | Low temp, light irradiation |

| Reaction Time | 4–6 hours | Variable, typically shorter | Several hours |

| Yield | 65–75% | Typically high, >80% | Moderate, depends on conditions |

| Purity | >99% by HPLC | Confirmed by NMR, HRMS | Not specified |

| Advantages | Homogeneous, scalable, environmentally friendly solvents | Direct substitution, well-characterized | Precise chlorination control |

| Disadvantages | Requires gas handling, catalyst preparation | Use of hazardous chlorinating agents | Specialized equipment for light irradiation |

Research Data and Characterization

Spectroscopic Data for 1-(tert-Butyl)-4-(chloromethoxy)benzene

- 1H NMR (400 MHz, CDCl3): Aromatic protons at δ 7.43 (s, 4H), chloromethyl protons at δ 4.85 (s, 2H), tert-butyl protons at δ 1.31 (s, 9H).

- 13C NMR (101 MHz, CDCl3): Signals at δ 154.2, 132.3, 126.3, 124.3 (aromatic carbons), 62.9 (chloromethyl carbon), 34.9, 31.2 (tert-butyl carbons).

- FT-IR: Characteristic peaks at 3390 cm⁻¹ (aromatic C-H), 2960 cm⁻¹ (tert-butyl C-H stretch).

- HRMS (ESI): Calculated and observed molecular ion peaks confirm molecular formula C11H15ClO.

Yield and Purity

- Yields from etherification methods range from 65% to 75% with purity >99% by HPLC.

- Chloromethylation methods typically achieve yields above 80% with high purity confirmed by NMR and mass spectrometry.

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butyl)-4-(chloromethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chloromethoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzylic alcohols or ketones.

Reduction Reactions: Reduction of the chloromethoxy group can yield the corresponding methoxy derivative.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), sodium methoxide (NaOMe), or ammonia (NH3) can be used under mild to moderate conditions.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products:

Substitution: Products include 1-(tert-butyl)-4-(methoxymethoxy)benzene or 1-(tert-butyl)-4-(aminomethoxy)benzene.

Oxidation: Products include 1-(tert-butyl)-4-(formylmethoxy)benzene or 1-(tert-butyl)-4-(carboxymethoxy)benzene.

Reduction: The major product is 1-(tert-butyl)-4-(methoxymethoxy)benzene.

Scientific Research Applications

1-(tert-Butyl)-4-(chloromethoxy)benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity patterns make it a valuable building block in organic synthesis.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aromatic substrates. Its structural features allow for the investigation of steric effects on enzyme activity.

Medicine: Research into potential pharmaceutical applications may involve the compound as a precursor for drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.

Industry: It is used in the production of specialty chemicals, including fragrances, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1-(tert-Butyl)-4-(chloromethoxy)benzene in chemical reactions involves the activation of the aromatic ring by the electron-donating tert-butyl group. This activation facilitates electrophilic aromatic substitution reactions. The chloromethoxy group can undergo nucleophilic substitution, where the chlorine atom is replaced by a nucleophile. The bulky tert-butyl group can also influence the steric properties of the compound, affecting its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₁H₁₅ClO

- Synonyms: 4-(tert-Butyl)-1-(chloromethoxy)benzene 1-(tert-Butyl)-4-(O-chloromethyl)benzene Benzene, 1-(1,1-dimethylethyl)-4-(chloromethoxy)- (IUPAC PIN)

Comparison with Similar Compounds

The chloromethoxy and tert-butyl functionalities position this compound within a broader class of substituted benzenes. Below is a comparative analysis with structurally related analogs:

Table 1: Structural and Functional Comparison

Key Observations:

Functional Group Influence :

- Chloromethoxy (–OCH₂Cl) vs. Chloromethyl (–CH₂Cl) : The chloromethoxy group in the target compound enhances electrophilicity at the oxygen-bound carbon, favoring nucleophilic substitution (e.g., with amines or alcohols). In contrast, chloromethyl derivatives (e.g., 1-(tert-Butyl)-4-(chloromethyl)benzene) undergo Friedel-Crafts alkylation or radical reactions .

- tert-Butyl Group : The bulky tert-butyl group in all listed compounds provides steric hindrance, directing substitution to the para position and stabilizing the aromatic ring against oxidation .

Reactivity and Applications: The target compound’s chloromethoxy group is analogous to bis(chloromethyl) ether, a known chloromethylation agent . 1-(tert-Butyl)-4-(chloromethyl)benzene is extensively used in life sciences for modifying biomolecules, whereas its benzyl chloride analog (4-tert-butylbenzyl chloride) is a key intermediate in antihistamine drug synthesis .

Stability and Safety :

- Chloromethoxy compounds may release toxic HCl gas under heating or hydrolysis, necessitating careful handling. Chloromethyl derivatives are less volatile but still require inert storage conditions .

Biological Activity

1-(tert-Butyl)-4-(chloromethoxy)benzene, also known as Chloromethyl tert-butyl phenol , is a compound of interest due to its unique chemical structure and potential biological activities. This article reviews its biological activity, including mechanisms of action, toxicity, and applications in various fields.

- Molecular Formula : C11H15ClO

- Molecular Weight : 198.69 g/mol

- CAS Number : 19692-45-6

- IUPAC Name : 1-(tert-butyl)-4-(chloromethoxy)benzene

The biological activity of 1-(tert-butyl)-4-(chloromethoxy)benzene can be attributed to several mechanisms:

- Enzyme Interaction : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions and biochemical processes.

- Receptor Modulation : It potentially binds to various receptors, influencing physiological responses and signal transduction pathways.

- Antioxidant Activity : Similar compounds have shown antioxidant properties, suggesting that this compound may mitigate oxidative stress in biological systems.

Antioxidant Properties

Research indicates that tert-butyl phenolic compounds exhibit significant antioxidant activity. For instance, studies have demonstrated that these compounds can enhance the activities of antioxidant enzymes, thereby reducing oxidative damage in cells . This property is critical in preventing cellular aging and diseases associated with oxidative stress.

Toxicological Profile

The toxicity of 1-(tert-butyl)-4-(chloromethoxy)benzene has been assessed through various studies:

- Acute Toxicity : The compound is classified under hazardous materials due to its potential to cause severe skin and eye irritation .

- Chronic Effects : Long-term exposure may lead to adverse health effects, including possible carcinogenicity, as indicated by assessments from toxicological databases .

Case Studies and Research Findings

-

Study on Antioxidant Effects :

- A study evaluated the protective effects of tert-butyl phenolic antioxidants against oxidative stress in human cell lines. Results showed a marked decrease in reactive oxygen species (ROS) levels when treated with these compounds, indicating their potential for therapeutic applications in oxidative stress-related conditions .

- Toxicity Assessment :

- Environmental Impact Study :

Applications

The compound is being explored for various applications:

- Industrial Use : It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Research Applications : Its role as a reagent in biochemical assays is being investigated due to its potential interactions with biomolecules.

Q & A

Basic: What are the common synthetic routes for 1-(tert-Butyl)-4-(chloromethoxy)benzene, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis of 1-(tert-Butyl)-4-(chloromethoxy)benzene typically involves alkylation or cross-coupling strategies. A Friedel-Crafts alkylation approach (analogous to methods for similar tert-butyl-substituted benzenes) uses tert-butyl alcohol and chloromethoxy precursors with Lewis acid catalysts (e.g., AlCl₃) under anhydrous conditions . For higher regioselectivity, Suzuki-Miyaura cross-coupling reactions (e.g., coupling boronic acids with halogenated intermediates) are employed. For example, FeBr₂-catalyzed cross-coupling of Grignard reagents with chlorinated substrates under argon at 60°C achieved 88% yield, highlighting the importance of inert atmospheres and precise temperature control . Optimizing catalyst loading (e.g., 5 mol% FeBr₂) and solvent polarity (e.g., THF vs. ethanol) can mitigate side reactions like dehalogenation .

Basic: How can researchers characterize the purity and structural integrity of 1-(tert-Butyl)-4-(chloromethoxy)benzene post-synthesis?

Methodological Answer:

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural validation. For example, H NMR peaks at δ 1.29 (tert-butyl singlet) and δ 4.5–5.0 (chloromethoxy protons) confirm substitution patterns . High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity, while Gas Chromatography-Mass Spectrometry (GC-MS) identifies volatile impurities. Differential Scanning Calorimetry (DSC) can detect polymorphic forms or decomposition temperatures, especially if the compound is thermally labile .

Advanced: What mechanistic insights govern the reactivity of 1-(tert-Butyl)-4-(chloromethoxy)benzene in substitution and oxidation reactions?

Methodological Answer:

The chloromethoxy group undergoes nucleophilic substitution (e.g., with amines or alkoxides) via an S2 mechanism, requiring polar aprotic solvents (DMF, DMSO) and elevated temperatures (80–100°C) . Steric hindrance from the tert-butyl group slows meta-substitution, favoring para-directing effects. Oxidation studies using KMnO₄ in acidic media yield carboxylic acids, but competing side reactions (e.g., demethylation) necessitate controlled pH and stoichiometry . Computational DFT studies can model transition states to predict regioselectivity, aiding in reaction optimization .

Advanced: How can researchers resolve contradictions in reported synthetic yields for cross-coupling reactions involving this compound?

Methodological Answer:

Discrepancies in yields often stem from catalyst selectivity and substrate purity. For example, FeBr₂-mediated cross-coupling achieved 88% yield , while Cu(I)/hydrazonic ligand systems for analogous compounds yielded ≤50% due to competing homocoupling . Systematic screening of ligands (e.g., phosphine vs. N-heterocyclic carbenes) and pre-catalyst activation (e.g., reducing agents like Zn⁰) can enhance efficiency. Kinetic monitoring via in-situ IR spectroscopy helps identify intermediate decomposition pathways, enabling real-time adjustments .

Advanced: What catalytic systems are effective for C–C bond formation using 1-(tert-Butyl)-4-(chloromethoxy)benzene as a building block?

Methodological Answer:

Iron and palladium catalysts dominate. FeBr₂ enables cost-effective, phosphine-free cross-coupling with Grignard reagents, minimizing β-hydride elimination . Palladium systems (e.g., Pd(PPh₃)₄) coupled with microwave irradiation accelerate Sonogashira reactions with alkynes, achieving >90% conversion in <2 hours . For asymmetric catalysis, chiral ligands like BINAP or Josiphos improve enantioselectivity in aryl-alkyne couplings, though steric bulk from the tert-butyl group may limit accessibility .

Basic: What are the stability considerations for storing 1-(tert-Butyl)-4-(chloromethoxy)benzene?

Methodological Answer:

The compound is sensitive to moisture and light. Store under argon at –20°C in amber vials to prevent hydrolysis of the chloromethoxy group. Accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis quantify degradation products (e.g., phenolic byproducts). Adding radical scavengers like BHT (0.1 wt%) inhibits oxidative decomposition .

Advanced: How is 1-(tert-Butyl)-4-(chloromethoxy)benzene utilized in medicinal chemistry as a synthetic intermediate?

Methodological Answer:

It serves as a precursor for bioactive molecules, such as HIF prolyl-hydroxylase inhibitors. For example, tert-butyl and chloromethoxy motifs are incorporated into enzyme inhibitors via Buchwald-Hartwig amination or Ullmann coupling . In vivo metabolic stability studies (e.g., liver microsome assays) guide structural modifications to enhance pharmacokinetics, such as replacing chlorine with fluorine to reduce toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.